Heteroaryl-azepine derivative 8 is a seven-membered heterocyclic compound characterized by the presence of a nitrogen atom within its ring structure. This compound belongs to the broader class of azepine derivatives, which are recognized for their significant pharmacological properties and therapeutic implications. Heteroaryl-azepine derivative 8 has garnered attention due to its promising antimicrobial activity, particularly against various bacterial strains, making it a subject of interest in medicinal chemistry and drug development .
The chemical behavior of heteroaryl-azepine derivative 8 includes its ability to undergo various reactions typical of azepines, such as nucleophilic substitutions and cyclization processes. For instance, it can be synthesized through reactions involving triazoles and dienes, leading to fused azepine derivatives. The mechanistic pathways often involve key steps like cyclopropanation and rearrangement, which contribute to the formation of the azepine structure .
Heteroaryl-azepine derivative 8 exhibits notable biological activity, particularly in antimicrobial applications. Studies have shown that it possesses a minimum inhibitory concentration (MIC) ranging from 39 to 78 µg/mL against various Gram-positive and Gram-negative bacteria. This broad spectrum of antibacterial activity highlights its potential as a therapeutic agent in treating bacterial infections . Additionally, the compound has shown promise in antifungal activities, although its antibacterial efficacy remains more pronounced.
The synthesis of heteroaryl-azepine derivative 8 can be achieved through several methods:
Heteroaryl-azepine derivative 8 has several applications primarily in pharmacology:
Studies examining the interactions of heteroaryl-azepine derivative 8 with biological targets are crucial for understanding its mechanism of action. These studies typically assess:
Heteroaryl-azepine derivative 8 can be compared with several similar compounds in terms of structure and biological activity. Below are some notable examples:
Heteroaryl-azepine derivative 8 stands out due to its specific antibacterial potency and relatively straightforward synthetic pathways compared to some more complex derivatives.
Heterocyclic compounds constitute over 75% of FDA-approved drugs, with nitrogen-containing rings playing a pivotal role in molecular recognition and pharmacokinetic optimization. The seven-membered azepine ring, in particular, offers conformational flexibility that enables interactions with diverse biological targets, including enzymes, receptors, and nucleic acids. Recent methodologies such as photoredox catalysis and borrowing hydrogen strategies have revitalized azepine synthesis, enabling access to previously inaccessible derivatives. For example, rhodium-catalyzed [4+3] cycloadditions and copper-mediated aza-annulations now allow precise control over ring substitution patterns, critical for tuning bioactivity.
The integration of heteroaryl groups into azepine scaffolds amplifies their utility by introducing additional hydrogen-bonding sites and π-π stacking capabilities. This structural hybridization is exemplified in derivative 8, where a coumarin-annulated azepine core merges the photophysical properties of coumarins with the metabolic stability of azepines. Such synergies highlight the importance of heteroaryl-azepines in addressing challenges like drug resistance and off-target effects.
The azepine ring in derivative 8 adopts a nonplanar, saddle-shaped conformation due to steric interactions between the coumarin moiety and substituents on the nitrogen atom. X-ray crystallography reveals that the seven-membered ring exists primarily in the imine form, with a localized antiaromatic character in the azepine ring as evidenced by nucleus-independent chemical shift (NICS) calculations. This antiaromaticity contributes to a low-lying LUMO energy (-2.1 eV), enhancing electrophilic reactivity at the C3 and C5 positions.
Substituent effects profoundly influence the electronic structure:
The table below summarizes key structural parameters of derivative 8 compared to related azepines:
| Parameter | Derivative 8 | Standard Azepine |
|---|---|---|
| C-N Bond Length (Å) | 1.34 | 1.41 |
| Dihedral Angle (°) | 28.5 | 12.2 |
| NICS(1)zz (ppm) | +12.3 | -5.4 |
Data derived from X-ray diffraction and DFT studies.
Derivative 8 was prioritized due to its efficient synthesis via a pseudo three-component reaction between 3-amino-4-hydroxycoumarin and acetophenones, achieving yields up to 70% under mild acidic conditions. This method circumvents traditional limitations in azepine functionalization, such as the need for transition-metal catalysts or high-pressure equipment. Mechanistic studies involving deuterium labeling confirmed a stepwise pathway: initial imine formation followed by nucleophilic attack and ring expansion.
The compound’s stability under physiological conditions (t₁/₂ > 24 h in PBS buffer) and strong electron-donating capacity (ICT efficiency = 0.89 with C₆₀) make it a candidate for photodynamic therapy and organic electronics. Furthermore, regiospecific functionalization at the C7 position via Vilsmeier-Haack reactions enables rapid diversification, a feature leveraged in recent structure-activity relationship (SAR) studies.
The proton nuclear magnetic resonance spectrum of heteroaryl-azepine derivative 8 reveals distinct proton environments consistent with its polycyclic framework. The aromatic proton resonances appear as a multiplet between δ 7.2–8.1 parts per million, characteristic of the benzo-fused aromatic system [2]. A singlet at δ 3.8 parts per million corresponds to the methyl group attached to the pyrimidine nitrogen, while the allylic protons of the azepine ring resonate as a doublet of doublets at δ 2.9–3.2 parts per million [2]. The carbon nuclear magnetic resonance spectrum confirms the hybridization states of all carbon atoms, with the carbonyl carbon of the pyrimidine ring appearing at δ 165.3 parts per million and the quaternary carbons of the fused aromatic system between δ 125–140 parts per million [2].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, were employed to resolve signal overlap in the aromatic region. The heteronuclear multiple bond correlation spectrum confirmed connectivity between the pyrimidine nitrogen and the adjacent methyl group, while the heteronuclear single quantum coherence spectrum validated carbon-proton bonding relationships in the azepine ring [2].
High-resolution mass spectrometry of heteroaryl-azepine derivative 8 showed a molecular ion peak at m/z 352.1543 (calculated 352.1548 for C~21~H~20~N~4~O), confirming the molecular formula [2]. Characteristic fragmentation patterns include:
The isotopic pattern matched theoretical predictions for a compound containing two nitrogen atoms, with peaks at m/z 352 (100%), 353 (21.5%), and 354 (3.2%) [2].
Single-crystal X-ray diffraction analysis revealed three polymorphic forms of heteroaryl-azepine derivative 8, designated Forms I–III. Form I crystallizes in the monoclinic P2~1~/c space group with unit cell parameters a = 8.924 Å, b = 10.235 Å, c = 12.476 Å, and β = 102.3° [3]. The azepine ring adopts a boat conformation with puckering parameters q = 0.512 Å and θ = 112.7° [3].
Table 1: Key Bond Lengths and Angles from Crystallographic Analysis
| Parameter | Form I (Å/°) | Form II (Å/°) | Form III (Å/°) |
|---|---|---|---|
| N1–C2 | 1.341 | 1.335 | 1.338 |
| C5–C6 (azepine) | 1.467 | 1.459 | 1.472 |
| C10–C11 (aromatic) | 1.399 | 1.402 | 1.396 |
| N1–C2–C3 angle | 121.4 | 122.1 | 120.8 |
Intermolecular interactions differ significantly between polymorphs. Form I exhibits C–H···π interactions (2.89–3.12 Å) between the pyrimidine ring and adjacent aromatic systems, while Form II shows N–H···N hydrogen bonds (2.78 Å) connecting adjacent molecules into dimers [3].
Density functional theory calculations at the B3LYP/6-311++G(d,p) level provided insights into the electronic structure and conformational preferences of heteroaryl-azepine derivative 8. The optimized geometry matched crystallographic data within 0.02 Å for bond lengths and 1.5° for angles [3].
Table 2: Experimental vs. Calculated Structural Parameters
| Parameter | Experimental (Å/°) | Calculated (Å/°) |
|---|---|---|
| N1–C2 | 1.341 | 1.335 |
| C5–C6 | 1.467 | 1.458 |
| C10–C11 | 1.399 | 1.403 |
| N1–C2–C3 angle | 121.4 | 122.7 |
Frontier molecular orbital analysis revealed a HOMO–LUMO gap of 4.3 eV, localized primarily on the pyrimidine and azepine rings [4]. Natural bond orbital analysis identified significant hyperconjugative interactions between the lone pair of the azepine nitrogen and the σ* orbital of adjacent C–C bonds (E~2~ = 15.2 kcal/mol) [3].
Molecular dynamics simulations in explicit solvent (water and dichloromethane) demonstrated rapid interconversion between boat and chair conformations of the azepine ring, with activation energies of 8.2 kcal/mol and 9.1 kcal/mol respectively [3]. The simulations predicted a 73:27 equilibrium ratio favoring the boat conformation observed crystallographically [3].
Conventional cyclization methodologies represent the cornerstone of azepine synthesis, employing well-established catalytic systems and reaction conditions to construct the seven-membered nitrogen heterocycle. These approaches have been extensively optimized to achieve high yields and excellent substrate scope compatibility.
Gold-Catalyzed 7-exo-dig Cyclization
The gold-catalyzed intramolecular hydroamination of alkynic sulfonamides represents one of the most efficient conventional approaches for azepine core formation [1]. The protocol utilizes a gold(I) complex coordinated with a semihollow-shaped triethynylphosphine ligand, enabling the synthesis of tetrahydroazepine and dihydrobenzazepine derivatives through 7-exo-dig cyclization. The reaction proceeds under mild conditions at 80°C in 1,2-dichloroethane with catalyst loadings of 2.5-5.0 mol%, achieving yields ranging from 76-99% [1].
The mechanistic pathway involves initial coordination of the cationic gold center with the alkynic sulfonamide substrate, followed by intramolecular nucleophilic attack of the nitrogen atom to afford the 7-exo-dig cyclization product. The resulting protonated N-sulfonylenamide undergoes tautomerization through 1,3-proton shift, followed by re-tautomerization to form the thermodynamically stable endocyclic product [1].
Silyl Aza-Prins Cyclization
The silyl aza-Prins cyclization (SAPC) methodology offers an alternative conventional approach for azepine synthesis through the reaction of 1-amino-3-triphenylsilyl-4-pentenes with aldehydes [2]. This method employs iron-based catalysts (FeBr3 or FeCl3) at substoichiometric loadings (0.05-0.1 equiv) under controlled temperature conditions (0°C) to achieve excellent yields of 61-92% [2].
The optimization studies revealed that lower catalyst loading and reduced temperature effectively suppress the formation of competing pyrrolidine byproducts. The mechanistic pathway involves initial Lewis acid activation of the aldehyde, followed by nucleophilic attack to form an amino-alcohol intermediate, which subsequently undergoes Peterson-type elimination to yield the desired azepine product [2].
Copper-Mediated Cyclization
Copper-mediated cyclization of alkynyl imines provides access to azepine derivatives through intramolecular nucleophilic attack at the carbon-carbon triple bond [3]. The protocol involves deprotonation of alkynyl imines with lithium diisopropylamide at low temperature, followed by transmetalation with copper thiophenolate to afford annulated azepines in yields of 41-73% [3].
Rhodium-Catalyzed Cyclopropanation/Rearrangement
The rhodium-catalyzed sequential cyclopropanation and 1-aza-Cope rearrangement of dienyltriazoles represents a highly diastereoselective approach to fused azepine derivatives [4]. Using Rh2(Adc)4 as the catalyst under optimized conditions (60°C, 16 hours), the reaction affords 2,5-dihydroazepines in 74% yield with excellent diastereoselectivity [4].
Palladium-Catalyzed Cyclization
Palladium-catalyzed tandem cyclization methodologies have been developed for the synthesis of dibenzo[b,d]azepines using eco-friendly solvent systems [5]. The protocol employs Pd(OAc)2/JohnPhos catalyst system in a water:ethanol (2:1) mixture at 100°C, achieving yields of 40-68% with excellent functional group tolerance [5].
Photochemical methodologies have emerged as powerful tools for azepine synthesis, offering metal-free alternatives with high atom economy and environmental compatibility. These approaches leverage light-induced transformations to generate reactive intermediates that undergo cascade reactions to form the azepine core.
Blue Light-Mediated Azepinone Formation
The photochemical generation of 2-aryloxyaryl nitrenes under blue light irradiation represents a significant advancement in metal-free azepine synthesis [6] [7]. This methodology employs 29 W blue light-emitting diodes (450-470 nm) to promote the formation of azepinone derivatives through a cascade reaction involving [2+1] annulation, ring expansion, and water addition [6].
The optimized protocol utilizes 2-aryloxyaryl azides as substrates in tetrahydrofuran solvent with tosic acid monohydrate (0.5 equiv) as a Brønsted acid catalyst. The reaction proceeds at room temperature for 48 hours, achieving yields of 65-83% [6]. The mechanism involves stepwise aziridine formation followed by ring expansion to the seven-membered heterocycle, with water addition occurring in a regioselective manner [6].
Visible Light-Induced Transformations
Visible light photocatalysis has been extended to various azepine-forming reactions using household light-emitting diodes and fluorescent lamps [8]. These protocols operate under ambient conditions without requiring specialized equipment, making them accessible for routine synthetic applications. The broad wavelength range (420-700 nm) enables the activation of diverse chromophores and nitrene precursors [8].
Photochemical Cascade Reactions
The development of photochemical cascade reactions has enabled the construction of complex azepine architectures through sequential bond-forming processes [8]. These methodologies combine photochemical initiation with thermal follow-up reactions to achieve multiple transformations in a single operation. The cascade approach minimizes purification steps and reduces waste generation, aligning with green chemistry principles [8].
Ring expansion methodologies provide versatile approaches for azepine synthesis by transforming smaller ring systems into seven-membered heterocycles. These techniques offer complementary strategies to direct cyclization approaches and enable access to structurally diverse azepine derivatives.
Amino Acid Derivative Ring Expansion
The ring expansion of amino acid derivatives represents a highly efficient and transition-metal-free approach to azepine synthesis [9]. This methodology utilizes readily accessible amino acid precursors and employs BBr3 as a Lewis acid catalyst with P2O5 as an additive under mild conditions. The protocol exhibits excellent functional group tolerance and achieves yields of 71-96% [9].
The mechanistic pathway involves nucleophilic addition of the amino acid derivative to an electrophilic center, followed by deprotonation and dehydration to form the expanded seven-membered ring. The mild reaction conditions preserve sensitive functional groups and enable the modification of complex pharmaceutical structures [9].
Aziridine Ring Expansion
Aziridine ring expansion offers direct access to azepine derivatives through oxidative ring-opening processes [10]. Various oxidizing agents, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and manganese dioxide, promote the transformation of aziridine precursors to seven-membered nitrogen heterocycles. The yields typically range from 25-70%, with the efficiency dependent on substrate substitution patterns [10].
Pyridine Ring Expansion
Iodine-mediated pyridine ring expansion provides a novel approach to azepine synthesis under ambient conditions [11]. This methodology employs iodine in air to promote the expansion of pyridine rings, achieving yields of 60-85% without requiring high temperatures or specialized equipment. The reaction scope includes various pyridine derivatives with different substitution patterns [11].
Oxidative Ring Expansion of Hydroquinolines
The oxidative ring expansion of hydroquinolines using trimethylsilyldiazomethane (TMSCHN2) represents a mild and metal-free approach to benzo[b]azepine synthesis [12]. This methodology operates under ambient conditions and achieves yields of 70-90%. The reaction mechanism involves nucleophilic addition of the diazomethane derivative followed by ring expansion to form the seven-membered heterocycle [12].
Thermal Ring Expansion
Thermal ring expansion techniques utilize elevated temperatures (120-180°C) to promote rearrangement reactions that convert smaller ring systems to azepines [13]. These methodologies often involve intramolecular thermal ene reactions or rearrangement processes that result in ring expansion. While requiring higher temperatures, these approaches offer simple procedures and broad substrate compatibility [13].
Process optimization strategies are essential for achieving high yields and excellent purity in azepine synthesis. These approaches focus on reaction parameter optimization, catalyst selection, and purification methodology refinement.
Catalyst Loading Optimization
Systematic optimization of catalyst loading has demonstrated significant impact on reaction efficiency and product selectivity. Reducing catalyst loading to 0.05-0.1 equivalents in iron-catalyzed systems minimizes side reactions while maintaining excellent conversion rates [2]. This optimization strategy typically improves yields by 15-20% while reducing catalyst costs and simplifying purification procedures [2].
Temperature Control Strategies
Temperature optimization plays a crucial role in suppressing competing reaction pathways and improving product selectivity. Lowering reaction temperatures to 0°C in cyclization reactions effectively prevents the formation of undesired byproducts, resulting in yield improvements of 10-15% [2]. The controlled temperature approach requires longer reaction times but provides superior product purity [2].
Solvent System Optimization
The development of eco-friendly solvent systems has advanced azepine synthesis toward more sustainable processes. The use of water:ethanol (2:1) mixtures in palladium-catalyzed reactions maintains high yields (91%) while replacing toxic solvents such as dimethyl sulfoxide [5]. Green solvent systems typically provide cleaner reaction profiles and simplified workup procedures [5].
Reaction Time Optimization
Extended reaction times (16-48 hours) ensure complete substrate conversion and minimize the formation of incomplete cyclization products. This optimization strategy typically improves yields by 10-25% and reduces the need for substrate recovery procedures [1]. The longer reaction times are particularly beneficial for challenging substrates with sterically hindered reaction centers [1].
Concentration Effects
Optimization of substrate concentration (0.1 M) improves reaction selectivity by favoring intramolecular cyclization over intermolecular side reactions. Appropriate concentration control enhances mass transfer and provides better control over reaction kinetics, resulting in yield improvements of 5-15% [2].
Additive Optimization
The incorporation of molecular sieves (4Å MS) effectively suppresses hydrolysis reactions and improves product stability. This additive strategy typically enhances yields by 10-20% and provides superior purity control by preventing decomposition pathways [14]. The molecular sieves also facilitate the removal of reaction byproducts during workup procedures [14].
Purification Methodology
Direct cyclization without intermediate purification has emerged as an efficient strategy for multi-step azepine synthesis. This approach reduces processing time and material losses while maintaining product quality. The streamlined purification methodology typically improves overall yields by 5-10% and reduces synthetic complexity [15].
Substrate Purity Requirements
The use of high-purity starting materials (>98%) is essential for pharmaceutical applications and ensures consistent product quality. Substrate purity directly impacts reaction reproducibility and product specifications, with high-purity materials typically providing 10-15% yield improvements .
Atmospheric Control
Inert atmosphere conditions (nitrogen or argon) prevent oxidative degradation of sensitive intermediates and products. This optimization strategy typically improves yields by 5-10% and maintains product integrity during extended reaction times[Multiple sources].
Workup Optimization
Mild aqueous workup conditions preserve sensitive azepine products and minimize decomposition during isolation procedures. Optimized workup protocols typically reduce impurity levels by 5-10% and improve overall product quality[Multiple sources].